molecular formula C10H15FN4O B1492662 1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2098123-47-6

1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1492662
CAS No.: 2098123-47-6
M. Wt: 226.25 g/mol
InChI Key: OXPKHZNXTQKPHJ-UHFFFAOYSA-N
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Description

1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H15FN4O and its molecular weight is 226.25 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to sigma-1 receptors, which are involved in modulating ion channels and neurotransmitter release . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the binding site of the receptor.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in apoptosis and cell proliferation . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to sigma-1 receptors, leading to the modulation of ion channels and neurotransmitter release . This binding interaction involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the receptor’s binding site. Additionally, it can inhibit or activate enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Long-term exposure can lead to degradation and reduced efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as modulating neurotransmitter release and reducing inflammation . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate various metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues . For instance, it has been shown to accumulate in the central nervous system, where it exerts its therapeutic effects by modulating neurotransmitter release.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it has been observed to localize to the endoplasmic reticulum, where it interacts with sigma-1 receptors and modulates their activity.

Properties

IUPAC Name

1-[1-(2-fluoroethyl)piperidin-3-yl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN4O/c11-3-5-14-4-1-2-10(7-14)15-6-9(8-16)12-13-15/h6,8,10H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPKHZNXTQKPHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCF)N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 3
1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 4
1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 5
1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 6
1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.